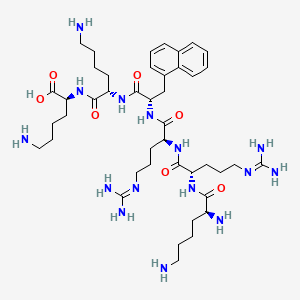
盐酸阿芬太尼
描述
Alfentanil hydrochloride is a potent, short-acting synthetic opioid analgesic drug, used for anesthesia in surgery . It is an analogue of fentanyl with around one-fourth to one-tenth the potency, one-third the duration of action, and an onset of action four times faster than that of fentanyl .
Synthesis Analysis
The alternate and optimized syntheses of the parent opioid fentanyl and its analogs, including Alfentanil, have been described . The routes presented exhibit high-yielding transformations leading to these powerful analgesics after optimization studies were carried out for each synthetic step .
Molecular Structure Analysis
Alfentanil is a member of the class of piperidines that is piperidine having a 2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl group at the 1-position as well as N-phenylpropanamido- and methoxymethyl groups at the 4-position . The configurational and conformational structure of alfentanil hydrochloride was studied by nuclear magnetic resonance and theoretical calculations .
Chemical Reactions Analysis
Alfentanil hydrochloride was found to be unstable under acid, alkaline, and oxidative stress conditions, while relatively stable under dry photolytic and thermal stress conditions . It was most susceptible for degradation at the N-phenylpropanamide and piperidine sites .
Physical And Chemical Properties Analysis
Alfentanil is a synthetic opioid analgesic with a molecular formula of C21H32N6O3 . The molecular weight is 416.5 g/mol .
科学研究应用
Use in Anesthesiology
Specific Scientific Field
The specific scientific field for this application is Anesthesiology .
Comprehensive Summary of the Application
Alfentanil hydrochloride is a powerful synthetic opioid analgesic that is used in the field of anesthesiology . It is particularly used in elderly patients during the perioperative period .
Methods of Application or Experimental Procedures
In a study conducted to compare the efficiency and adverse effects of China domestic Alfentanil hydrochloride with Sufentanil citrate, a triple-blinded, randomized controlled non-inferiority trial was carried out . The trial involved 248 relatively healthy elderly patients who were randomly allocated to receive equivalent potency of Alfentanil or Sufentanil in Class A tertiary surgeries . The primary endpoint investigated was the incidence of postoperative nausea and vomiting (PONV), with secondary endpoints including heart rate and blood pressure measurements, as well as the incidence of adverse reactions such as skin pruritus, muscle rigidity, and urinary retention .
Results or Outcomes Obtained
The results of the study showed that Alfentanil is non-inferior to Sufentanil in terms of efficiency in elderly patients undergoing relatively minor surgeries . The incidence of PONV was significantly lower in the Alfentanil group compared to the Sufentanil group . The incidence of adverse reactions was similar in both groups, with mild to moderate changes in blood pressure and heart rate .
Use in Pain Management
Specific Scientific Field
The specific scientific field for this application is Pain Management .
Comprehensive Summary of the Application
Alfentanil hydrochloride is a synthetic opioid analgesic that interacts predominately with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, spinal cord, and other tissues . In clinical settings, alfentanil exerts its principal pharmacologic effects on the central nervous system . Its primary actions of therapeutic value are analgesia and sedation . Alfentanil may increase the patient’s tolerance for pain and decrease the perception of suffering, although the presence of the pain itself may still be recognized .
Methods of Application or Experimental Procedures
Alfentanil is administered intravenously for pain management . The dosage and frequency of administration depend on the severity of the pain, the patient’s overall health status, and their response to the medication .
Results or Outcomes Obtained
Alfentanil has been found to be effective in managing postoperative pain . It provides significant relief from pain, improves patient comfort, and may contribute to faster recovery times .
Use in Gastrointestinal Endoscopy
Specific Scientific Field
The specific scientific field for this application is Gastroenterology .
Comprehensive Summary of the Application
Alfentanil hydrochloride, in combination with propofol, is used for painless gastrointestinal endoscopy .
Methods of Application or Experimental Procedures
In a systematic evaluation, the efficacy and safety of alfentanil plus propofol were compared with propofol-only for painless gastrointestinal endoscopy . The study involved a comprehensive review of multiple databases and the analysis of various studies .
Results or Outcomes Obtained
The results of the systematic evaluation are not specified in the available information . However, the use of alfentanil in combination with propofol suggests that it may enhance the effectiveness of the procedure and improve patient comfort .
安全和危害
Alfentanil hydrochloride is a DEA Schedule II controlled substance, indicating it has a high potential for abuse which may lead to severe psychological or physical dependence . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
未来方向
Fentanyl-related compounds and derivatives, including Alfentanil, have been mainstays for the treatment of severe to moderate pain for many years . The research can aid in detecting counterfeit alfentanil, illegal alfentanil, and related analogs. In addition, it provides a means for monitoring wastewater to identify potential drug diversion and ensures quality control in the manufacturing and storage of alfentanil hydrochloride .
属性
IUPAC Name |
N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORHZJDCHLLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048927 | |
| Record name | Alfentanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alfentanil hydrochloride | |
CAS RN |
69049-06-5 | |
| Record name | Alfentanil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69049-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfentanil hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alfentanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALFENTANIL HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JTI7A2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)
![N-[(2S)-1-[[(2S)-2-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide](/img/structure/B1681093.png)

![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)

![2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B1681098.png)
![2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide](/img/structure/B1681100.png)
![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)

![9H-Pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B1681109.png)

![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1681113.png)
![3-[1-[3-[(3R)-1-(benzoyl)-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea](/img/structure/B1681114.png)
![2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B1681115.png)